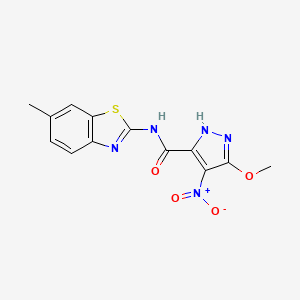![molecular formula C12H10BrNO4 B4673674 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4673674.png)
1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione, also known as BMBOD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BMBOD is a member of the pyrrolidine family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has also been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is its unique chemical properties, which make it an ideal candidate for use in various scientific research applications. 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is a relatively stable compound that can be easily synthesized and purified using standard laboratory techniques. However, one of the major limitations of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the study of its mechanism of action in more detail, and the synthesis of novel materials based on its unique chemical properties. Additionally, further research is needed to explore the potential applications of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione in other fields of science, including materials science and nanotechnology.
Wissenschaftliche Forschungsanwendungen
1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been used as a probe to study the structure and function of various proteins and enzymes. In materials science, 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJCOXJDBRXHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Bromo-4-methylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)
![N-(2,6-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4673644.png)
![1-(4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-5-pyrimidinyl)ethanone](/img/structure/B4673647.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![6-chloro-N,N-dimethyl-3-[({[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4673661.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673675.png)
![N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4673679.png)

![N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-3-propoxybenzamide](/img/structure/B4673705.png)